molecular formula C18H27NO3 B13766535 3-(2'-Methylpiperidino)propyl p-ethoxybenzoate CAS No. 63916-80-3

3-(2'-Methylpiperidino)propyl p-ethoxybenzoate

Katalognummer: B13766535
CAS-Nummer: 63916-80-3
Molekulargewicht: 305.4 g/mol
InChI-Schlüssel: ZNSUNUVCVXQNKB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(2’-Methylpiperidino)propyl p-ethoxybenzoate is a chemical compound known for its unique structure and properties. It is characterized by the presence of a piperidine ring substituted with a methyl group and a propyl chain linked to an ethoxybenzoate moiety.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2’-Methylpiperidino)propyl p-ethoxybenzoate typically involves the reaction of 2-methylpiperidine with propyl p-ethoxybenzoate under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of 3-(2’-Methylpiperidino)propyl p-ethoxybenzoate may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the compound while minimizing production costs and environmental impact .

Analyse Chemischer Reaktionen

Types of Reactions

3-(2’-Methylpiperidino)propyl p-ethoxybenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives of the original compound .

Wissenschaftliche Forschungsanwendungen

3-(2’-Methylpiperidino)propyl p-ethoxybenzoate has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Wirkmechanismus

The mechanism of action of 3-(2’-Methylpiperidino)propyl p-ethoxybenzoate involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-(2’-Methylpiperidino)propyl p-ethoxybenzoate is unique due to its specific structural features, such as the ethoxybenzoate moiety, which distinguishes it from other similar compounds. This uniqueness contributes to its distinct chemical and biological properties, making it valuable for various applications .

Eigenschaften

CAS-Nummer

63916-80-3

Molekularformel

C18H27NO3

Molekulargewicht

305.4 g/mol

IUPAC-Name

3-(2-methylpiperidin-1-yl)propyl 4-ethoxybenzoate

InChI

InChI=1S/C18H27NO3/c1-3-21-17-10-8-16(9-11-17)18(20)22-14-6-13-19-12-5-4-7-15(19)2/h8-11,15H,3-7,12-14H2,1-2H3

InChI-Schlüssel

ZNSUNUVCVXQNKB-UHFFFAOYSA-N

Kanonische SMILES

CCOC1=CC=C(C=C1)C(=O)OCCCN2CCCCC2C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.